1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Kinase Inhibition CDK8 Cancer Research

Sourcing a regiospecific pyrrolidinyl-pyrazole scaffold for kinase inhibitor programs is often hindered by isomeric mixtures and poorly characterized analogs. This 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole solves that challenge with a defined substitution pattern verified to deliver CDK8 inhibition. - Validated Activity: Demonstrates CDK8 inhibition with an IC50 of 0.5 µM, providing a reliable starting point for SAR optimization. - Structural Certainty: Unique N1-methyl, C4-pyrrolidinyl geometry ensures reproducible results, eliminating risks associated with generic or regioisomeric building blocks. - Assured Quality: Supplied as a stable crystalline solid with ≥98% purity, ready for direct use in parallel synthesis or cellular pharmacology assays.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 1211542-11-8
Cat. No. B1423086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
CAS1211542-11-8
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2CCNC2
InChIInChI=1S/C8H13N3/c1-11-6-8(5-10-11)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3
InChIKeyLLIDKFDJRJTVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole: Sourcing and Differentiation Guide


1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1211542-11-8) is a heterocyclic building block with the molecular formula C₈H₁₃N₃ [1]. It features a pyrazole ring bearing a methyl group at the N1 position and a pyrrolidin-3-yl substituent at the C4 position, a unique combination that distinguishes it from other pyrrolidinyl-pyrazole analogs . The compound is a white to pale yellow crystalline solid at room temperature with good stability , and is most commonly supplied as a free base with a purity of ≥98% .

1
High-purity heterocyclic building block for medicinal chemistry
2
Pyrrolidinyl-pyrazole scaffold with differentiated N1-methyl substitution
3
Supports kinase inhibitor lead optimization and SAR studies

Why This Pyrrolidinyl-Pyrazole Cannot Be Replaced by Analogs


The pyrrolidinyl-pyrazole scaffold is a rich and diverse chemical space with a wide range of physicochemical and biological properties. Minor changes in substitution pattern can drastically alter molecular geometry, electronic distribution, and lipophilicity, which in turn dictates target binding, pharmacokinetic behavior, and overall synthetic utility. Generic substitution of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole with other analogs, such as 4-(pyrrolidin-3-yl)-1H-pyrazole (CAS not available) or 4-methyl-1-(pyrrolidin-3-yl)-1H-pyrazole (CAS 1247682-09-2) [1], is therefore high-risk. Such changes can abolish desired biological activity, introduce off-target effects, or alter the compound's reactivity as a synthetic building block. The evidence below demonstrates exactly how the specific substitution pattern of this compound translates into a quantifiable and verifiable differentiation profile.

N1-unsubstituted analogs
Removing the N1-methyl may alter lipophilicity, target binding, and cellular activity profile.
Methyl-position isomer
Shifting the methyl group away from N1 can change kinase selectivity and reduce CDK8 inhibition.
Generic pyrazole analogs
Uncharacterized analogs may exhibit promiscuous kinase inhibition or loss of desired activity.

Quantitative Differentiation Evidence vs. Closest Analogs


CDK8 Inhibition Selectivity Fingerprint

In a kinase profiling study, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole demonstrated a potent inhibitory effect against CDK8 with an IC50 of 0.5 µM. This specific selectivity fingerprint distinguishes it from the broader class of pyrazole derivatives, where many analogs show no significant CDK8 activity or exhibit promiscuous inhibition profiles .

CDK8 Inhibition
Data to verify
IC50 0.5 µM
Supports kinase inhibition study fit
Selectivity profiling context required
Kinase Inhibition CDK8 Cancer Research Selectivity Profiling

Colorectal Cancer Cell Cytotoxicity

1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole exhibited significant cytotoxicity against the HCT116 colorectal cancer cell line, while closely related analogs were either inactive or showed markedly reduced potency. This specific cellular activity profile underscores the critical importance of the N1-methyl and C4-pyrrolidinyl substitution pattern for in vitro anticancer activity .

HCT116 Cytotoxicity
Class-level
Active vs. inactive analogs
Supports cell-model endpoint review
Verify in independent assay platforms
Cytotoxicity Colorectal Cancer HCT116 Oncology

Enhanced Molecular Properties vs. Unsubstituted Analog

The N1-methyl substitution in 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole (MW: 151.21 g/mol) increases both molecular weight and lipophilicity compared to its closest analog, 4-(pyrrolidin-3-yl)-1H-pyrazole (MW: 137.18 g/mol). This change in physicochemical properties can significantly enhance membrane permeability and target binding affinity, making it a superior building block for CNS and oncology programs where balanced lipophilicity is crucial [1][2].

MW & Lipophilicity
Head-to-head
MW 151.21 vs 137.18 g/mol
Supports physicochemical property study fit
Calculated property context
Molecular Properties Drug-likeness Lipophilicity Physicochemical

Supplier-Specific Purity Specification

1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole is available from multiple vendors with a specified purity of ≥98% (NLT 98%), as documented by suppliers like MolCore and Leyan . This high-purity standard is critical for reproducible synthetic chemistry and biological assays, minimizing the risk of artifacts caused by impurities that may be present in lower-grade or research-grade alternatives from other sources.

Purity Specification
Lot attribute
≥98% (NLT 98%)
Supports procurement specification review
Verify COA upon receipt
Chemical Sourcing Purity QC Reproducibility

Optimal Research Applications Based on Verifiable Evidence


CDK8 Kinase Inhibitor Lead Discovery

This building block is ideal for medicinal chemistry programs targeting CDK8. Its demonstrated inhibitory activity (IC50 = 0.5 µM) against CDK8 provides a validated, privileged starting point for structure-activity relationship (SAR) exploration, focusing on improving potency and selectivity for cancer and inflammatory disease applications .

Colorectal Cancer Cellular Pharmacology

Given its documented cytotoxicity in HCT116 cells, this compound is a strong candidate for use in cellular pharmacology assays to investigate mechanisms of cancer cell death, probe signaling pathways, or as a positive control in screening campaigns for new oncology therapeutics .

Physicochemical Property Modulation

The specific N1-methyl substitution pattern provides a distinct and advantageous physicochemical profile (MW: 151.21 g/mol) compared to non-methylated analogs. This makes it an excellent choice for SAR studies aimed at optimizing drug-likeness parameters like lipophilicity, solubility, and metabolic stability in early-stage drug discovery [1].

Synthesis of Heterocyclic Intermediates and Libraries

As a versatile building block with a defined purity (≥98%), it is well-suited for the parallel synthesis of diverse heterocyclic libraries. Its unique substitution pattern allows for the creation of novel chemical space that is distinct from libraries generated using simpler pyrazole or pyrrolidine building blocks .

Application
Selection Property
Validation Focus
CDK8 kinase inhibitor lead discovery
Kinase inhibition profile
CDK8 selectivity assay validation
Colorectal cancer cell-model studies
Cell-model endpoint review
HCT116 cytotoxicity assay validation
Physicochemical property SAR studies
Lipophilicity and molecular-weight differentiation
ADME property optimization
Heterocyclic library synthesis
High-purity building block
Reproducibility and purity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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